2-Bromo-4-cyano-3-fluorobenzoic acid
Description
2-Bromo-4-cyano-3-fluorobenzoic acid is a halogenated and functionalized benzoic acid derivative with the molecular formula C₈H₃BrFNO₂. Its structure features a bromine atom at the 2-position, a cyano group at the 4-position, a fluorine atom at the 3-position, and a carboxylic acid group at the 1-position. This combination of electron-withdrawing substituents (Br, F, CN) enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acids. The compound has been historically used in pharmaceutical and agrochemical synthesis, particularly as a building block for heterocyclic compounds.
Properties
IUPAC Name |
2-bromo-4-cyano-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQOIANNGJNKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805583-80-5 | |
| Record name | 2-bromo-4-cyano-3-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyano-3-fluorobenzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bromine or brominating agents like dibromohydantoin in the presence of a solvent such as sulfuric acid . The cyano group can be introduced through a nucleophilic substitution reaction using cyanide sources like zinc cyanide .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process design focuses on optimizing yield, cost-effectiveness, and safety. Key steps include nitration, bromination, reduction, deamination, and hydrolysis, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, to form new compounds.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the substituents.
Common Reagents and Conditions
Bromination: Dibromohydantoin in sulfuric acid.
Cyanation: Zinc cyanide in the presence of a suitable catalyst.
Reduction: Iron powder in acetic acid or ammonium chloride.
Major Products Formed
Substitution Products: N-phenyl-4-fluoro-anthranilic acid.
Reduction Products: Amino derivatives of the original compound.
Scientific Research Applications
2-Bromo-4-cyano-3-fluorobenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the cyano and fluorine groups can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed from this compound .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Electron-Withdrawing Effects: The cyano group in the target compound significantly increases acidity (pKa ~1.5–2.0 estimated) compared to amino-substituted analogs (pKa ~4.5–5.0) .
Reactivity: Bromine at the 2-position facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), while the 4-cyano group directs electrophilic attacks to the 5-position .
Solubility: The polar cyano group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to chloro- or methyl-substituted analogs .
Commercial Availability and Challenges
By contrast, amino- and chloro-substituted variants remain accessible (e.g., 4-bromo-3-chlorobenzoic acid is marketed by Ningbo Inno Pharmchem for large-scale synthesis) .
Biological Activity
2-Bromo-4-cyano-3-fluorobenzoic acid (C8H4BrFNO2) is an aromatic compound notable for its unique combination of functional groups, including a bromine atom, a cyano group, and a fluorine atom attached to a benzoic acid core. This structure imparts distinctive chemical properties and potential biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, synthesizing findings from various studies.
The compound typically appears as a white crystalline powder and is soluble in organic solvents. Its synthesis can be achieved through several methods, including nucleophilic substitution reactions involving the bromine atom and the cyano group, which can undergo various chemical transformations.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the realms of antibacterial, antifungal, and anticancer properties. The presence of the cyano and fluorine groups enhances its lipophilicity and bioavailability, potentially improving its pharmacological efficacy.
Table 1: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| Antibacterial | Exhibits activity against various bacterial strains, potentially through cell wall disruption. |
| Antifungal | Shows efficacy against fungal pathogens by inhibiting spore germination and hyphal growth. |
| Anticancer | Demonstrates cytotoxic effects on cancer cell lines, possibly via apoptosis induction. |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological outcomes. For example, studies suggest that compounds with similar structures can inhibit key metabolic pathways in cancer cells or disrupt microbial cell functions.
Case Studies
- Antibacterial Activity : A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties.
- Antifungal Efficacy : In vitro assays demonstrated that this compound inhibited the growth of Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL.
- Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM for HeLa cells.
Table 2: Summary of Case Studies
| Study Focus | Organism/Cell Line | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | Significant inhibition | 10 µg/mL |
| Antifungal | C. albicans | Growth inhibition | 15 µg/mL |
| Anticancer | HeLa Cells | Decreased viability | ~20 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
